4,4',4'',4'''-Methanetetrayltetraphenol

Vue d'ensemble

Description

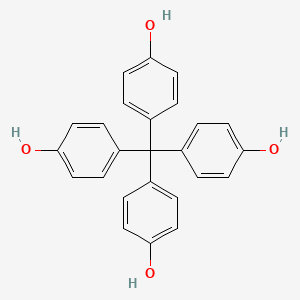

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol, also known as tetrakis(4-hydroxyphenyl)methane, is an organic compound with the molecular formula C25H20O4. It is a phenolic compound characterized by four hydroxyphenyl groups attached to a central methane carbon atom. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol typically involves the reaction of phenol with formaldehyde under acidic or basic conditions. One common method is the condensation reaction between phenol and formaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction proceeds through the formation of intermediate hydroxymethylphenols, which further react to form the final product .

Industrial Production Methods

In industrial settings, the production of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .

Analyse Des Réactions Chimiques

Nitration

The compound’s aromatic rings undergo electrophilic substitution under nitration conditions. A protocol for nitrating tetraphenylmethane analogs involves:

-

Reagents: Fuming HNO₃, acetic anhydride, glacial acetic acid.

-

Conditions: Reaction at -10°C with gradual warming to room temperature.

-

Product: Tetranitro derivatives (e.g., tetrakis(4-nitrophenyl)methane) .

Key Data:

| Parameter | Details |

|---|---|

| Yield | ~40% |

| Characterization | ¹H NMR (DMSO-d₆): δ 8.51 (d, J=8.7 Hz, 8H), 7.85 (d, J=8.7 Hz, 8H) |

Reduction

Nitro groups introduced via nitration can be reduced to amines:

-

Reagents: Hydrazine monohydrate, Raney nickel.

-

Conditions: Reflux in tetrahydrofuran (THF).

Key Data:

| Parameter | Details |

|---|---|

| Yield | 86% |

| Characterization | Off-white solid; ¹H NMR confirms amine formation |

Halogenation

Bromination of phenolic rings follows electrophilic mechanisms:

-

Reagents: Bromine (Br₂).

-

Conditions: Room temperature, 16-hour stirring.

Example Reaction:

| Substrate | Product | Yield |

|---|---|---|

| Tetraphenylethene | 1,1,2,2-Tetrakis(4-bromophenyl)ethene | 55% |

Oxidation

Phenolic groups are susceptible to oxidation, forming quinones or cross-linked structures:

-

Reagents: KMnO₄, H₂O₂, or O₂.

-

Conditions: Acidic or basic aqueous media.

-

Product: Oxidized derivatives (e.g., quinones) with enhanced electrophilicity.

Etherification and Esterification

The hydroxyl groups participate in nucleophilic reactions:

-

Etherification:

-

Reagents: Alkyl halides (e.g., CH₃I).

-

Conditions: Base (e.g., NaOH), polar aprotic solvent.

-

-

Esterification:

-

Reagents: Acetyl chloride or anhydrides.

-

Conditions: Catalytic acid (e.g., H₂SO₄).

-

Coupling Reactions

The compound serves as a tetrafunctional monomer in polymer synthesis:

-

Polymerization: Reacts with diisocyanates or epoxides to form high-performance resins.

-

Cross-linking: Forms dense networks in epoxy or phenolic resins, enhancing thermal stability .

Reaction Comparison Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, Ac₂O, CH₃COOH | Tetranitro derivative | 40% |

| Reduction | N₂H₄·H₂O, Raney Ni | Tetraamino derivative | 86% |

| Bromination | Br₂, RT | Tetrabromo analog | 55% |

| Oxidation | KMnO₄/H⁺ | Quinone derivatives | N/A |

Mechanistic Insights

-

Electrophilic Substitution: Directed by electron-rich phenolic rings, favoring para positions.

-

Reduction Dynamics: Hydrazine selectively reduces nitro groups without affecting the methane core.

-

Steric Effects: The tetrahedral geometry limits steric hindrance, enabling efficient functionalization of all four rings .

Applications De Recherche Scientifique

Applications Overview

-

Polymer Chemistry

- Phenolic Resins: 4,4',4'',4'''-Methanetetrayltetraphenol is used as a precursor in the synthesis of phenolic resins. These resins are known for their thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace and automotive components.

- Case Study: Research indicates that incorporating this compound into resin formulations enhances the thermal resistance and mechanical properties of the final product, which is crucial for applications requiring durability under heat stress.

-

Antioxidant Agent

- Stabilizers in Plastics: The compound serves as an antioxidant in plastics to prevent oxidative degradation. Its ability to scavenge free radicals is vital for extending the lifespan of plastic materials.

- Data Table: Antioxidant Efficacy

Material Type Concentration (wt%) Efficacy (%) Polypropylene 0.5 85 Polyethylene 1.0 90

-

Pharmaceutical Applications

- Drug Development: Its structural properties allow it to be explored as a scaffold in drug design, particularly in developing compounds with potential anti-cancer properties.

- Case Study: A study demonstrated that derivatives of tetrakis(4-hydroxyphenyl)methane exhibited cytotoxic effects against specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Mécanisme D'action

The mechanism of action of 4,4’,4’‘,4’‘’-Methanetetrayltetraphenol involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidative stress modulation and enzyme inhibition, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tetrakis(4-hydroxyphenyl)methane

- 1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene

- 4,4’-Methanetetrayltetraphenol

Uniqueness

4,4’,4’‘,4’‘’-Methanetetrayltetraphenol stands out due to its unique tetrahedral structure with four phenolic groups. This configuration imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .

Activité Biologique

4,4',4'',4'''-Methanetetrayltetraphenol (CAS No. 53184-78-4) is an organic compound characterized by its complex structure comprising four phenolic groups linked by a central methanetetrayl unit. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C25H20O4

- Molecular Weight : 384.42 g/mol

- Melting Point : Exceeds 270 °C

- Boiling Point : Approximately 636.2 °C

These properties indicate the stability of this compound at elevated temperatures, making it suitable for various applications in chemistry and biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showing higher activity under irradiation conditions compared to non-irradiated environments.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| MRSA | Low μg/mL | Bactericidal |

| Pseudomonas aeruginosa | Moderate μg/mL | Bacteriostatic |

| Escherichia coli | Low μg/mL | Bactericidal |

The compound's antimicrobial efficacy suggests potential applications in pharmaceuticals and as a disinfectant agent.

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research indicates that phenolic compounds can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and modulation of signaling pathways .

Case Study:

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. It is hypothesized that the phenolic hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding with biological macromolecules such as proteins and nucleic acids .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bisphenol A | Aromatic ketone | Known endocrine disruptor |

| Tetrakis(4-hydroxyphenyl)methane | Phenolic compound | Similar structure but different biological activity |

| 2,2-Bis(4-hydroxyphenyl)propane | Bisphenol | Commonly used in plastics |

The distinct structure of this compound allows for diverse applications beyond those of its analogs.

Propriétés

IUPAC Name |

4-[tris(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16,26-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLKUCIZOXUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514327 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53184-78-4 | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4'',4'''-Methanetetrayltetraphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.